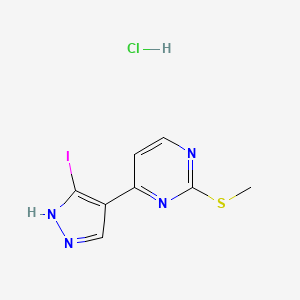

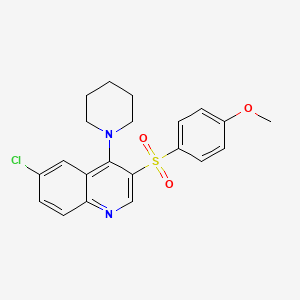

![molecular formula C22H23N5O4S B2888728 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 901755-84-8](/img/structure/B2888728.png)

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide” is a derivative of the 2-amino [1,2,4]triazolo [1,5-c]quinazoline class . This class of compounds has been identified as potent adenosine receptor (AR) antagonists .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a Biginelli-like multicomponent reaction (MCR) . This process involves the use of finely tunable conditions to regioselectively synthesize C-6 ester-substituted amino-TZP analogues, both in dihydro and oxidized forms . The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .

Molecular Structure Analysis

The molecular formula of a similar compound, 8,9-DIMETHOXY-2-METHYL[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE-5(6H)-THIONE, is C12H12N4O2S . The molecular weight is 276.31 .

Chemical Reactions Analysis

The novel synthesized scaffolds were functionalized at the C-2 position . The use of different conditions can shift the regioselectivity of the synthesis .

Wissenschaftliche Forschungsanwendungen

H1-antihistaminic Activity

A significant aspect of scientific research on triazoloquinazoline derivatives focuses on their H1-antihistaminic activity. For instance, compounds within this class have demonstrated notable efficacy in protecting animals from histamine-induced bronchospasm, with certain derivatives emerging as potent H1-antihistaminic agents. These findings are critical as they suggest the potential of triazoloquinazoline derivatives in treating allergic reactions without the sedative side effects commonly associated with traditional antihistamines. The research highlights the synthesis and pharmacological investigation of novel triazoloquinazoline derivatives, revealing them as a promising new class of H1-antihistamines with minimal sedation effects, an advantage over existing treatments like chlorpheniramine maleate (Alagarsamy et al., 2009; Alagarsamy et al., 2008).

Synthesis and Characterization

The synthesis and structural characterization of these compounds are crucial for understanding their pharmacological potential. Research has developed innovative synthetic routes to these derivatives, enabling the exploration of their biological activities. Such studies not only expand the chemical space of triazoloquinazoline derivatives but also offer insights into the relationship between structure and activity, guiding the design of more effective and safer antihistamines (Crabb et al., 1999; Fathalla et al., 2007).

Pharmacological Investigations

Further pharmacological investigations have underscored the potential of triazoloquinazoline derivatives as lead compounds for developing new classes of H1-antihistaminic agents. These studies have identified compounds with higher efficacy and lower sedative properties compared to traditional antihistamines, indicating their potential for improved therapeutic profiles. Such research is pivotal in the quest for more effective antihistaminic medications with fewer side effects (Alagarsamy et al., 2009).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been studied for their antiviral properties, specifically against rna viruses . These compounds have been found to inhibit the interaction between RNA-dependent RNA polymerase (RdRP) subunits PA and PB1 .

Mode of Action

Compounds with similar structures have been found to exhibit antiviral activity by inhibiting the interaction between rdrp subunits pa and pb1 . This inhibition disrupts the replication of the viral RNA, thereby limiting the spread of the virus within the host.

Biochemical Pathways

Based on its potential antiviral properties, it can be inferred that it may interfere with the viral replication pathway by inhibiting the function of rdrp, a key enzyme in the replication of rna viruses .

Pharmacokinetics

Compounds with similar structures have been noted for their favourable pharmacokinetic properties

Result of Action

Based on the potential antiviral properties of similar compounds, it can be inferred that the compound may limit the spread of rna viruses within the host by inhibiting viral replication .

Zukünftige Richtungen

The future directions in the research of these types of compounds involve developing regioselective one-pot procedures for the synthesis of 2-amino-7-aryl-5-methyl- and 2-amino-5-aryl-7-methyl-TZPs of interest in the preparation of antiviral agents . Compounds 25 and 26 emerged as promising anti-flavivirus agents, showing activity in the low micromolar range .

Eigenschaften

IUPAC Name |

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O4S/c1-5-31-17-9-7-6-8-15(17)24-20(28)12-32-22-25-16-11-19(30-4)18(29-3)10-14(16)21-23-13(2)26-27(21)22/h6-11H,5,12H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSQUFPSIIHGAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

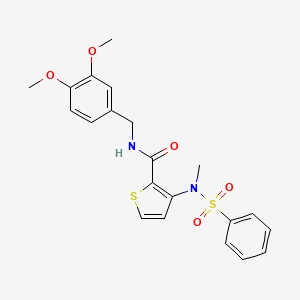

![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)

![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)

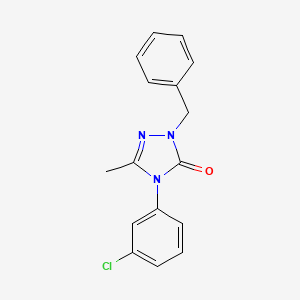

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2888661.png)

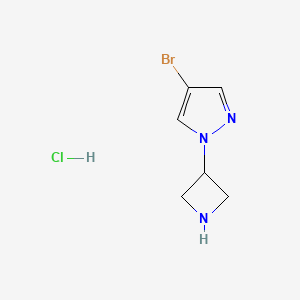

![6-Methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2888664.png)

![4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2888668.png)